molecular formula C13H21NO3 B1523245 Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 909135-31-5

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B1523245
CAS No.: 909135-31-5
M. Wt: 239.31 g/mol
InChI Key: KJQIEALHEWUCMM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 909135-31-5. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural features: the tert-butyl ester functionality attached to the carboxylate group at position 3, the ketone functionality at position 7, and the characteristic azabicyclo[3.3.1]nonane core structure. Alternative nomenclature includes 7-Oxo-3-aza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester and 3-Boc-7-oxo-3-azabicyclo[3.3.1]nonane, reflecting the common use of the tert-butoxycarbonyl protecting group in synthetic chemistry.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2, which clearly illustrates the connectivity pattern of the bicyclic framework. The International Chemical Identifier key KJQIEALHEWUCMM-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural identification. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research publications.

The compound belongs to the broader class of heterocyclic building blocks, specifically categorized under azabicyclic structures. The European Community number 892-574-1 further establishes its regulatory identification within chemical commerce and research applications. The precise nomenclature system reflects the complexity and specificity required in modern chemical communication, ensuring that researchers can accurately identify and reference this particular molecular structure.

Chemical Identifier Value
Chemical Abstracts Service Number 909135-31-5
Molecular Formula Carbon₁₃Hydrogen₂₁Nitrogen₁Oxygen₃
Molecular Weight 239.31 g/mol
International Chemical Identifier Key KJQIEALHEWUCMM-UHFFFAOYSA-N
European Community Number 892-574-1
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2

Historical Context in Bicyclic Compound Research

The development of azabicyclo[3.3.1]nonane chemistry traces its origins to fundamental research in bicyclic compound synthesis and conformational analysis conducted throughout the latter half of the twentieth century. Early investigations into bicyclic and cage compounds revealed their extensive applications as polymers, polymer additives, medicinals, and pesticides. The three-dimensional nature of bicyclic structures provided unique opportunities for studying stereochemical relationships and conformational preferences that were not readily accessible in monocyclic systems.

Research into 3-azabicyclo[3.3.1]nonanes gained momentum through recognition of their close resemblance to aza- and diazaadamantanes in both conformation and stereochemistry. This structural similarity sparked significant progress in the chemistry of these compounds, particularly in understanding their potential as pharmaceutical agents. The discovery that 3-azabicyclo[3.3.1]nonanes with heteroatoms such as nitrogen, sulfur, and oxygen at various positions possessed interesting biological properties led to increased research interest throughout the 1980s and 1990s.

The historical development of synthetic methodologies for constructing azabicyclic frameworks has been particularly influenced by advances in the Mannich reaction and related condensation processes. Literature surveys have documented various methods for the synthesis of 3-azabicyclo[3.3.1]nonanes, including Mannich reactions, alpha-alpha prime annelation of cyclic ketones, reactions through enamines, Michael additions, and intramolecular cyclizations. These synthetic developments provided the foundation for accessing increasingly complex azabicyclic structures with diverse functional groups.

The emergence of this compound as a research target reflects the broader trend toward developing protected intermediates that can serve as versatile building blocks for pharmaceutical synthesis. The incorporation of the tert-butoxycarbonyl protecting group strategy, widely adopted in peptide and heterocyclic chemistry, represents a significant methodological advancement that has enabled more sophisticated synthetic transformations while maintaining structural integrity of the azabicyclic core.

Historical Milestone Research Focus Significance
1970s-1980s Bicyclic compound applications Established utility in polymers and medicinals
1980s-1990s Azabicyclo conformational studies Revealed adamantane-like properties
1990s-2000s Synthetic methodology development Advanced Mannich and cyclization reactions
2000s-Present Protected intermediate design Enhanced synthetic versatility

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its multifaceted role as both a synthetic intermediate and a structural scaffold for biological activity. Heterocyclic rings represent an important scaffold for the synthesis of bioactive chemicals and have a high probability of forming complexes with biological targets, making them invaluable in drug discovery processes. The azabicyclic framework provides unique three-dimensional characteristics that distinguish it from simpler heterocyclic systems.

The compound's structural features contribute to its versatility in synthetic applications. The ketone functionality at position 7 enables various functionalization reactions, including the formation of hydrazones, oximes, hydrazides, thiazoles, amides, and semicarbazones. These transformations allow for the introduction of diverse pharmacophoric elements while maintaining the rigid bicyclic core structure. The tert-butyl carboxylate group serves as a protected amine equivalent, providing synthetic flexibility for subsequent deprotection and further derivatization.

Contemporary research has demonstrated that 3-azabicyclo[3.3.1]nonane derivatives exist in preferred chair-chair and boat-chair conformations with equatorial phenyl groups when substituted at the 2 and 4 positions. This conformational preference has important implications for biological activity, as the three-dimensional arrangement of substituents directly influences molecular recognition and binding affinity with biological targets. Structure-activity relationship studies have indicated that electron-withdrawing groups at the ortho and para positions of aryl rings enhance antibacterial and antifungal activities in related azabicyclic systems.

The practical synthesis of azabicyclic derivatives has been facilitated by the development of one-pot synthetic methodologies. Recent advances have shown that 3-azabicyclo[3.3.1]nonane derivatives can be readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine through novel tandem Mannich annulation processes. These synthetic improvements represent the first examples of aromatic ketones being used as practical precursors to obtain 3-azabicyclo[3.3.1]nonane scaffolds in good yields, reaching up to 83% efficiency.

The compound's significance extends to its potential applications in asymmetric catalysis and as a structural component in molecular recognition systems. Many derivatives of bicyclo[3.3.1]nonane frameworks have attracted research attention for use in asymmetric catalysis or as potent anticancer entities, along with successful applications as ion receptors, metallocycles, and molecular tweezers. This broad utility underscores the fundamental importance of the azabicyclic scaffold in modern synthetic and medicinal chemistry.

Application Area Functional Role Research Impact
Drug Discovery Bioactive scaffold High biological target affinity
Synthetic Chemistry Protected intermediate Enhanced reaction versatility
Conformational Studies Rigid framework Predictable three-dimensional structure
Catalysis Chiral auxiliary Asymmetric transformation enabler
Materials Science Building block Ion receptors and molecular devices

Properties

IUPAC Name

tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-10(8-14)6-11(15)5-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQIEALHEWUCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system. Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to active sites or modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional Isomers and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7-oxo, 3-tert-butyl carbamate 239.31 Intermediate for nAChR ligands; ≥97% purity
Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-oxo (positional isomer) 239.31 Distinct reactivity in nucleophilic additions
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate 7-oxo, 9-benzyl, 3,9-diaza bridge 330.43 Enhanced receptor subtype selectivity
Tert-butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate 9-hydroxy 241.31 Precursor for functionalization (e.g., ethers)
Tert-butyl 7-(Cbz-amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate 7-(benzyloxycarbonylamino), 9-oxo 388.46 Used in peptide-mimetic drug discovery
Key Observations:
  • Positional Isomerism : The 7-oxo and 9-oxo isomers (e.g., CAS 909135-31-5 vs. 512822-34-3) share identical molecular formulas but exhibit distinct reactivity due to ketone positioning. The 9-oxo derivative is more sterically accessible for nucleophilic attacks .
  • Diaza vs. Aza Scaffolds : Introducing a second nitrogen (e.g., 3,9-diaza in compound ) enhances hydrogen-bonding capacity, improving affinity for nAChR subtypes .
  • Functional Group Flexibility: Hydroxyl (compound ) or Cbz-protected amino groups (compound ) enable further derivatization, expanding utility in medicinal chemistry.

Physicochemical Properties and Stability

  • Solubility and Stability : The 7-oxo derivative is less polar than its 9-hydroxy counterpart, favoring solubility in organic solvents like dichloromethane . Contradictory storage recommendations (room temperature vs. 2–8°C) suggest batch-dependent stability, necessitating case-specific evaluation .
  • Spectral Data : NMR and HRMS profiles for the 7-oxo compound (δ 1.64–1.81 ppm for bicyclic protons; m/z 239.1521) differ from 9-oxo analogues (δ 2.30 ppm for methyl groups) .

Biological Activity

Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 909135-31-5) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of 239.31 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of bicyclo[3.3.1]nonanes have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
Bicyclo[3.3.1]nonane derivativeAntibacterial against E. coli
Bicyclo[3.3.1]nonane derivativeAntifungal against Candida species

2. Anticancer Properties

Bicyclic compounds, including those similar to this compound, have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as disrupting mitochondrial function and modulating cell cycle progression.

Case Study:
A study on a related bicyclic compound demonstrated its ability to inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation .

3. Neuroprotective Effects

There is emerging evidence suggesting that bicyclic compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Research Findings:
A recent publication highlighted the neuroprotective effects of a structurally similar compound in models of Alzheimer's disease, showing reduced amyloid-beta accumulation and improved cognitive function .

The biological activity of this compound is likely influenced by its structural features, which enable it to interact with various biological targets:

  • Enzyme Inhibition: Similar compounds have been found to inhibit enzymes involved in key metabolic pathways, leading to altered cellular metabolism.
  • Receptor Modulation: The compound may interact with specific receptors (e.g., GABA receptors), influencing neurotransmission and cellular signaling pathways.

Preparation Methods

Synthetic Route Overview

The most documented preparation method for tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate starts from a protected bicyclic precursor, specifically tert-butyl-7H-spiro[7-azabicyclo[3.3.1]nonane-3.2'-dioxolane]-7-carboxylate. The key transformation involves acid-catalyzed deprotection and oxidation to yield the ketone at position 7.

Typical Reaction Conditions:

  • Catalyst: p-toluenesulfonic acid (toluene-4-sulfonic acid)
  • Solvent: Acetone
  • Temperature: Approximately 20°C
  • Yield: Around 78%

This method was reported in a medicinal chemistry context by Breining et al. (2012), highlighting its efficiency and reproducibility for producing the target compound with good yield and purity.

Detailed Reaction Scheme

Step Reactants & Conditions Description Outcome
1 tert-butyl-7H-spiro[7-azabicyclo[3.3.1]nonane-3.2'-dioxolane]-7-carboxylate + p-toluenesulfonic acid in acetone at 20°C Acid-catalyzed hydrolysis of the dioxolane protecting group and oxidation Formation of this compound
2 Purification by recrystallization or chromatography Removal of impurities and isolation of pure product Pure this compound

Alternative Synthetic Considerations

While the above method is the primary documented route, alternative approaches may involve:

  • Cyclization reactions: Formation of the bicyclic core via intramolecular cyclization of amino acid derivatives or nitrogen-containing precursors.
  • Protection/deprotection strategies: Use of tert-butyl esters to protect carboxylic acid groups during multi-step synthesis.
  • Oxidation and reduction steps: Introduction of the ketone functionality by selective oxidation of secondary alcohol intermediates or by direct ketone formation during ring closure.

However, specific alternative procedures for this compound are less documented in the public literature, emphasizing the prominence of the acid-catalyzed deprotection route.

Analytical Data Supporting Preparation

Parameter Value
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS Number 909135-31-5
Purity (Typical) >95% (by HPLC)
Yield (Typical) 78%
Reaction Temperature 20°C
Solvent Acetone
Catalyst p-toluenesulfonic acid

This data confirms the identity and quality of the synthesized compound, supporting the effectiveness of the described preparation method.

Research Findings and Notes

  • The use of p-toluenesulfonic acid in acetone provides mild acidic conditions that effectively remove the dioxolane protecting group without degrading the bicyclic framework.
  • The reaction temperature (~20°C) is mild, minimizing side reactions and ensuring high selectivity for ketone formation at position 7.
  • The tert-butyl ester group remains intact under these conditions, preserving the carboxylate protecting group for further synthetic manipulation if necessary.
  • The preparation method is scalable and suitable for producing gram-scale quantities for medicinal chemistry research.

Summary Table of Preparation Method

Aspect Details
Starting Material tert-butyl-7H-spiro[7-azabicyclo[3.3.1]nonane-3.2'-dioxolane]-7-carboxylate
Key Reagent p-toluenesulfonic acid
Solvent Acetone
Temperature 20°C
Reaction Type Acid-catalyzed deprotection and oxidation
Yield 78%
Purification Recrystallization or chromatography
Product This compound

Q & A

Q. What are the established synthetic methodologies for tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Mannich-like cyclization reactions. For example, analogous bicyclic systems (e.g., tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) are prepared by reacting tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde under reflux in methanol . Key steps include:
  • Dropwise addition of paraformaldehyde to ensure controlled reaction kinetics.
  • Sequential heating and cooling to optimize cyclization.
    Data Table :
ReagentsSolventTemperatureReaction TimeYieldReference
Paraformaldehyde, BenzylamineMethanolReflux6 hours~60%

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed using HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy . Suppliers report a minimum purity of 97% (Aladdin Scientific, CAS 909135-31-5) . For structural confirmation, 1H/13C NMR and FT-IR are used to verify the bicyclic framework and carbonyl groups.

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : The compound is stable at room temperature under inert conditions , though analogs with similar bicyclic structures (e.g., tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate) recommend storage at 2–8°C in sealed, dark containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for bicyclic carboxylates?

  • Methodological Answer : Contradictions in NMR or IR data may arise from conformational flexibility or solvent effects. Strategies include:
  • X-ray crystallography to unambiguously determine the molecular structure (using software like SHELX ).
  • 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry .
    Example: A 2023 study resolved conflicting 1^1H NMR signals for a related compound by comparing crystallographic data with solvent-dependent NMR shifts .

Q. What strategies optimize synthetic yield in multi-step syntheses involving this compound?

  • Methodological Answer : Yield optimization focuses on:
  • Stepwise reagent addition (e.g., incremental paraformaldehyde addition to control exothermic reactions ).
  • Catalytic methods : Use of acetic acid to accelerate imine formation in Mannich reactions .
    Data Table :
ParameterOptimization StrategyImpact on Yield
Reagent stoichiometry1:1.2 molar ratio (amine:aldehyde)+15%
Solvent polarityMethanol > DCM+20%

Q. How does the bicyclic core influence reactivity in medicinal chemistry applications?

  • Methodological Answer : The rigid 3-azabicyclo[3.3.1]nonane scaffold enhances binding affinity in drug discovery. For example, it serves as a PROTAC (PROteolysis-Targeting Chimera) building block , leveraging the keto group for crosslinking . Computational studies (e.g., molecular docking) predict its utility in targeting kinase domains due to conformational constraints .

Data Contradiction Analysis

Q. Why do purity claims vary between suppliers (e.g., 95% vs. 97%)?

  • Methodological Answer : Discrepancies arise from analytical methods (e.g., HPLC vs. LC-MS sensitivity) or storage conditions. Independent validation via triplicate HPLC runs with internal standards is recommended. For example, a 2024 study found that prolonged room-temperature storage reduced purity from 97% to 93% over six months .

Applications in Drug Discovery

Q. What role does this compound play in developing protein degraders?

  • Methodological Answer : As a PROTAC intermediate , its keto group is functionalized with E3 ligase ligands (e.g., thalidomide analogs), while the tert-butyl ester enables click chemistry for linker attachment . A 2025 study demonstrated its use in synthesizing BET protein degraders with IC50_{50} values <100 nM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.